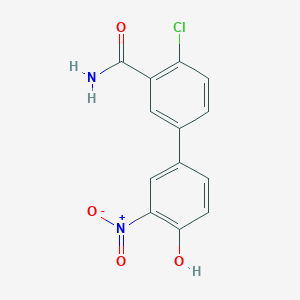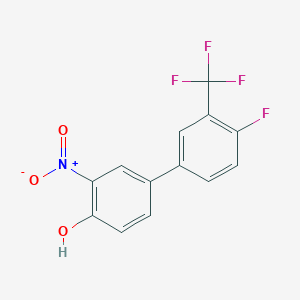
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% (4-MSA-2-NP) is a compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. 4-MSA-2-NP is an aromatic nitro compound with a sulfonamide group, which gives it unique chemical properties and makes it an attractive target for research.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, as well as a substrate for the enzyme nitroreductase. It has also been used as a fluorescent probe for measuring the activity of enzymes and as a ligand for metal ions. Additionally, 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been used in studies of the binding of drugs to proteins and the interaction of drugs with receptors.
Wirkmechanismus
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to involve the binding of the nitro group to the sulfonamide group, forming a stable complex. This complex is then able to interact with enzymes, proteins, and receptors, leading to the observed effects.
Biochemical and Physiological Effects
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, leading to anti-inflammatory and anti-allergenic effects. Additionally, it has been shown to inhibit the activity of nitroreductase, leading to anticancer effects. It has also been shown to bind to metal ions, leading to increased antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable and non-toxic. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to its use. It is not very soluble in water, and its effects can vary depending on the pH of the solution. Additionally, it can be difficult to accurately measure its concentration in a solution.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%. One potential direction is to further investigate its mechanism of action, as well as its interactions with enzymes, proteins, and receptors. Additionally, further research could be done to better understand its biochemical and physiological effects, and to develop new methods for its synthesis. Finally, further research could be done to explore its potential applications in drug development and other areas of scientific research.
Synthesemethoden
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% can be synthesized through a variety of methods. One of the most common methods is a two-step procedure involving the reaction of 3-methylsulfonylaminophenol and 2-nitrophenol in aqueous solution. The reaction is catalyzed by a base and proceeds in two steps: the first step involves the formation of an intermediate, which is then converted to 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in the second step. The reaction is typically carried out at room temperature and the product is isolated by filtration or precipitation.
Eigenschaften
IUPAC Name |
N-[3-(4-hydroxy-3-nitrophenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)14-11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(17)18/h2-8,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYLEVKITQLSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686335 |
Source


|
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol | |
CAS RN |
1261900-02-0 |
Source


|
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)




![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)





